tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
Description
This compound is a piperidine-based derivative featuring a pyrimidine ring substituted with methoxy and methylthio groups. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes. The methoxy group at position 6 and methylthio group at position 2 on the pyrimidine ring contribute to electronic and steric effects, influencing binding affinity and metabolic stability. The Boc group facilitates selective deprotection for further functionalization, as seen in related synthetic protocols .
Properties
IUPAC Name |
tert-butyl 4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-9-7-12(8-10-21)20(4)13-11-14(23-5)19-15(18-13)25-6/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYDVYXBJKNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC(=N2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1353980-32-1) is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H26N4O3S. This compound features a piperidine ring substituted with a pyrimidine moiety, which may contribute to its biological activity. The presence of a methoxy group and a methylthio group suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound can modulate various biological pathways, particularly those involved in inflammation and cell signaling. For instance, studies have shown that related compounds can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response, thereby reducing the release of pro-inflammatory cytokines such as IL-1β .
In Vitro Studies
In vitro pharmacological screenings have demonstrated that derivatives of piperidine-based compounds exhibit significant anti-inflammatory properties. For example, compounds structurally related to this compound were found to inhibit pyroptosis in macrophages, leading to reduced IL-1β release at concentrations as low as 10 µM .
| Compound | Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|---|
| Compound A | 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |
| Compound B | 50 | 29.1 ± 4.8 | Not reported |
| tert-butyl derivative | 10 | Significant inhibition observed | Significant inhibition observed |
Case Studies
In a specific study focusing on piperidine derivatives, it was noted that modifications to the piperidine ring could enhance the compound's ability to inhibit NLRP3-dependent pyroptosis. For instance, the introduction of an acetamide bridge in one derivative resulted in a notable increase in anti-inflammatory activity compared to its parent compound .
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperidine-pyrimidine derivatives, differing in substituents and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: The methoxy group (in the target compound) provides moderate polarity, balancing solubility and membrane permeability. The methylthio group at position 2 contributes to electron-deficient pyrimidine rings, enhancing interactions with hydrophobic enzyme pockets. Its replacement with chloro (CAS 1289386-94-2) introduces electrophilicity, enabling nucleophilic substitution reactions .
Biological Relevance: Pyrimidine derivatives with methylamino linkages (e.g., the target compound) are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . The cyclopropylamino group (CAS 1353989-79-3) introduces conformational rigidity, which may improve binding specificity but could reduce metabolic stability .
Synthetic Utility: The Boc-protected piperidine in the target compound allows for straightforward deprotection under acidic conditions (e.g., HCl/MeOH), as demonstrated in related syntheses .
Table 2: Analytical Data Comparison
| Property | Target Compound | CAS 1353974-00-1 (Ethoxy analog) | CAS 1353954-14-9 (Piperidine-2 analog) |
|---|---|---|---|
| HPLC Purity | Not reported | Not reported | Not reported |
| Elemental Analysis | Not reported | Not reported | Not reported |
| 1H NMR | Not available in evidence | Not available in evidence | Not available in evidence |
| LCMS Data | Not available in evidence | Not available in evidence | Not available in evidence |
Research Implications and Gaps
- Structural Diversity: Modifications at the pyrimidine 6-position (e.g., methoxy, ethoxy, cyclopropylamino) highlight opportunities for SAR studies to optimize pharmacokinetics .
- Synthetic Challenges : Scalability of piperidine-2-linked derivatives (CAS 1353954-14-9) requires further exploration, as current methods rely on multi-step protocols .
- Safety Profiles : Compounds like CAS 1707580-61-7 lack GHS classification, suggesting low acute toxicity, but long-term effects remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
